molecular formula C18H18F2N6O2S B2458516 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049405-93-7

1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Cat. No. B2458516
CAS RN: 1049405-93-7
M. Wt: 420.44
InChI Key: WJFBYKWPNXUCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine, also known as DFTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism Of Action

The mechanism of action of 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Specifically, 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has been shown to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis.
Biochemical and Physiological Effects:
1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has been shown to have antioxidant properties and can reduce oxidative stress in cells.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is its potent cytotoxic effects against cancer cells. Additionally, 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine. One area of research is the development of new formulations of 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine and its potential applications in other fields of medicine, such as neurodegenerative diseases and cardiovascular disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine in humans.
In conclusion, 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine, or 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine, is a promising compound that has shown potential therapeutic applications in the treatment of cancer. Its potent cytotoxic effects and low toxicity in normal cells make it a promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and its potential applications in other fields of medicine.

Synthesis Methods

The synthesis of 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine involves a multi-step process that includes the reaction of 2,4-difluorobenzene sulfonamide with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 1-phenyl-1H-tetrazole-5-carboxaldehyde. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research has been in the treatment of cancer. Studies have shown that 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine exhibits potent cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer. Additionally, 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

1-(2,4-difluorophenyl)sulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6O2S/c19-14-6-7-17(16(20)12-14)29(27,28)25-10-8-24(9-11-25)13-18-21-22-23-26(18)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFBYKWPNXUCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

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